Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core with methoxy, oxo, and carboxylate functional groups. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-methoxy-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, halogenated, or aminated naphthyridines .
Scientific Research Applications
Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, thereby exhibiting antibacterial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate is unique due to its specific naphthyridine core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C12H12N2O4 |
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Molecular Weight |
248.23 g/mol |
IUPAC Name |
ethyl 8-methoxy-4-oxo-3H-1,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H12N2O4/c1-3-18-12(16)8-6-14-9-7(10(8)15)4-5-13-11(9)17-2/h4-6,8H,3H2,1-2H3 |
InChI Key |
KMMVMQDTHKNNEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=NC2=C(C1=O)C=CN=C2OC |
Origin of Product |
United States |
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